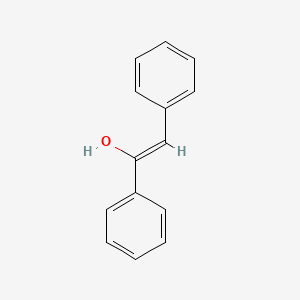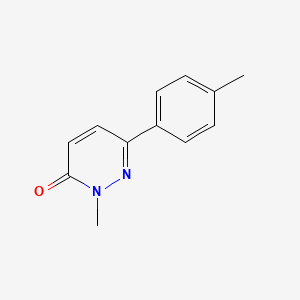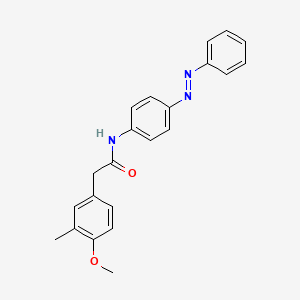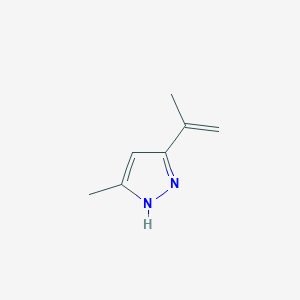
(Z)-1,2-diphenylethenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-1,2-Diphenylethenol is an organic compound characterized by the presence of a hydroxyl group attached to a carbon-carbon double bond, with two phenyl groups attached to the double-bonded carbons. This compound is a stereoisomer, specifically the Z-isomer, which means the phenyl groups are on the same side of the double bond. It is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(Z)-1,2-Diphenylethenol can be synthesized through several methods. One common approach involves the reduction of (Z)-1,2-diphenylethene using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation of (Z)-1,2-diphenylethene using a palladium or platinum catalyst. This method is advantageous due to its scalability and efficiency in producing high yields of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-1,2-Diphenylethenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form (Z)-1,2-diphenylethene-1-one using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: Further reduction can convert it into (Z)-1,2-diphenylethane using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Thionyl chloride in pyridine or phosphorus tribromide in dichloromethane.
Major Products
Oxidation: (Z)-1,2-Diphenylethene-1-one.
Reduction: (Z)-1,2-Diphenylethane.
Substitution: Various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
(Z)-1,2-Diphenylethenol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studies have explored its potential as a bioactive compound with antimicrobial and antioxidant properties.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism by which (Z)-1,2-diphenylethenol exerts its effects involves interactions with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenyl groups can engage in π-π interactions with aromatic residues in proteins, affecting their activity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-1,2-Diphenylethenol: The E-isomer with phenyl groups on opposite sides of the double bond.
1,2-Diphenylethane: A fully saturated analog without the double bond.
1,2-Diphenylethene: The parent compound without the hydroxyl group.
Uniqueness
(Z)-1,2-Diphenylethenol is unique due to its Z-configuration, which imparts distinct steric and electronic properties compared to its E-isomer and other analogs. This configuration can influence its reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
30498-85-2 |
|---|---|
Formule moléculaire |
C14H12O |
Poids moléculaire |
196.24 g/mol |
Nom IUPAC |
(Z)-1,2-diphenylethenol |
InChI |
InChI=1S/C14H12O/c15-14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-11,15H/b14-11- |
Clé InChI |
BTYKKTHKEGJHPO-KAMYIIQDSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C=C(/C2=CC=CC=C2)\O |
SMILES canonique |
C1=CC=C(C=C1)C=C(C2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 4-(4-chlorophenyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-5-formyl-2-methyl-1H-pyrrole-3-carboxylate](/img/structure/B14142298.png)



![N-[1-(Ethylsulfanyl)-2-methylpropyl]-N'-(2-fluorophenyl)-N-methylurea](/img/structure/B14142322.png)

![Bis[bis(trimethylsilyl)amino]manganese](/img/structure/B14142325.png)


![(5Z)-5-({1-[2-(2-chlorophenoxy)ethyl]-1H-indol-3-yl}methylidene)-3-ethyl-6-hydroxypyrimidine-2,4(3H,5H)-dione](/img/structure/B14142344.png)

![2-Pentyl-1-thia-4-azaspiro[4.5]dec-3-ene](/img/structure/B14142351.png)

